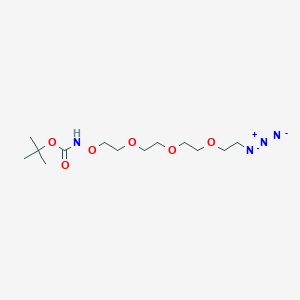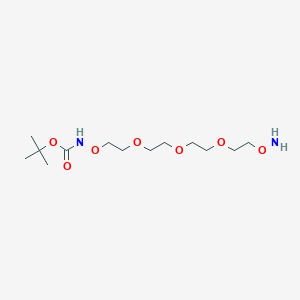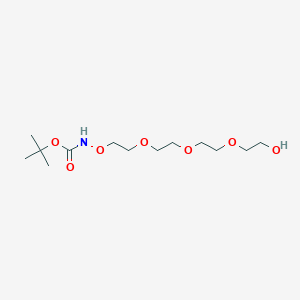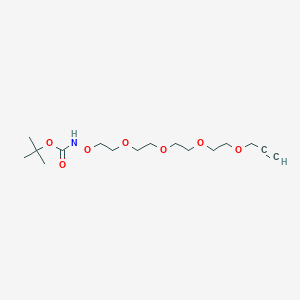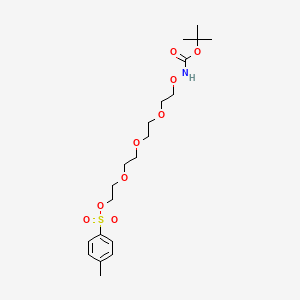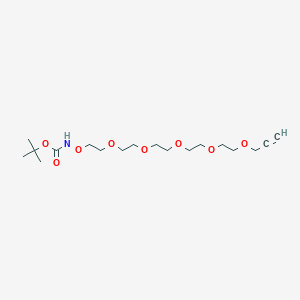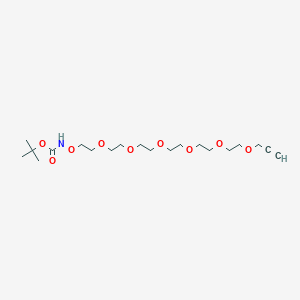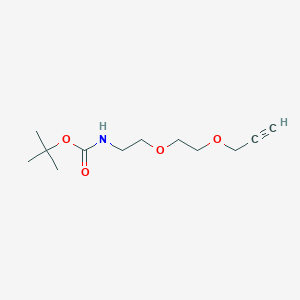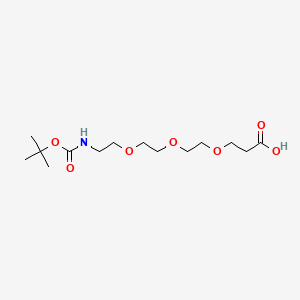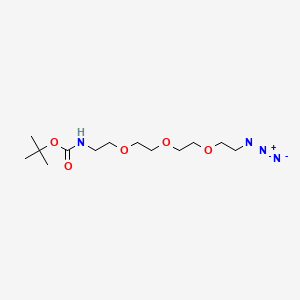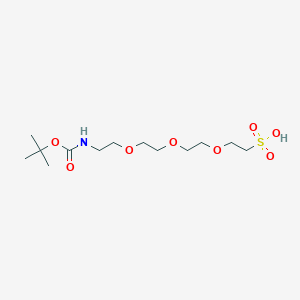
TDRL-551
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TDRL-551 is a potent and selective Replication Protein A (RPA) inhibitor. This compound showed synergy with Pt in tissue culture models of EOC and in vivo efficacy, as a single agent and in combination with platinum, in a NSCLC xenograft model.
Aplicaciones Científicas De Investigación
Cancer Therapy Enhancement
TDRL-551 has been identified as a significant contributor to enhancing the efficacy of platinum-based chemotherapy in the treatment of lung and ovarian cancer. Its role in inhibiting the Replication Protein A (RPA)-DNA interaction is crucial, as RPA plays essential roles in DNA repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR). Inhibition of these pathways by this compound can sensitize cancer cells to platinum treatment, thereby improving the clinical efficacy of chemotherapy. Studies have shown this compound's synergy with platinum in tissue culture models of epithelial ovarian cancer (EOC) and in vivo efficacy in non-small cell lung cancer (NSCLC) xenograft models (Mishra et al., 2015). Further optimization of the compound has led to the identification of analogues with improved potency and physicochemical properties, showing promise for the development of novel anticancer agents (Gavande et al., 2020).
Drug Development and Optimization
The development of small molecule inhibitors targeting RPA-DNA interactions has been a focus area in cancer chemotherapy. This compound specifically targets the DNA binding domains of the 70 kDa RPA subunit, showing potential as an anticancer therapeutic for the treatment of lung and ovarian cancer. The compound exhibits synergy with cisplatin, a common chemotherapy drug, enhancing its therapeutic effect. Continued research on this compound has focused on defining structure-activity relationships (SAR) to optimize its effectiveness as a cancer treatment (Gavande et al., 2015).
Propiedades
Número CAS |
1644626-43-6 |
|---|---|
Fórmula molecular |
C25H23ClIN3O4 |
Peso molecular |
591.8305 |
Nombre IUPAC |
5-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
Clave InChI |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCC(N1N=C(C2=CC=C(I)C=C2)CC1C3=CC4=CC=C(OCC)C=C4N=C3Cl)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TDRL-551; TDRL 551; TDRL551. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




